molecular formula C13H14N2O2S2 B2759440 methyl 4-amino-3-(2-ethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 689771-85-5

methyl 4-amino-3-(2-ethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No.: B2759440
CAS No.: 689771-85-5
M. Wt: 294.39
InChI Key: WNQCXLWVJAFOMJ-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-(2-ethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is a functionalized dihydrothiazole derivative characterized by a sulfur-containing heterocyclic core. Its structure includes:

  • 3-(2-ethylphenyl) substituent: A bulky aromatic group that influences steric and electronic properties.
  • 2-sulfanylidene (thione) group: Imparts redox activity and metal-binding capacity.
  • Methyl ester at position 5: Affects solubility and metabolic stability compared to ethyl esters commonly reported in literature.

The methyl ester variant likely follows comparable synthetic routes, with modifications to the esterification step.

Properties

IUPAC Name

methyl 4-amino-3-(2-ethylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S2/c1-3-8-6-4-5-7-9(8)15-11(14)10(12(16)17-2)19-13(15)18/h4-7H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQCXLWVJAFOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=C(SC2=S)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-3-(2-ethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-ethylphenyl isothiocyanate with methyl 4-amino-3-thiazolecarboxylate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

methyl 4-amino-3-(2-ethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

methyl 4-amino-3-(2-ethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of methyl 4-amino-3-(2-ethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The thiazole ring and the amino group play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares methyl 4-amino-3-(2-ethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate with structurally related dihydrothiazole derivatives:

Compound Name Substituents Molecular Formula Synthesis Method Yield Key Properties/Applications References
This compound 3-(2-ethylphenyl), methyl ester C₁₄H₁₆N₂O₂S₂ Not explicitly reported (analog: one-pot) N/A Potential bioactivity (inferred) N/A
Ethyl 4-amino-3-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate 3-methyl, ethyl ester C₇H₁₀N₂O₂S₂ One-pot, catalyst-free 75% Structural simplicity, high yield
Ethyl 4-amino-3-(4-nitrophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate 3-(4-nitrophenyl), ethyl ester C₁₂H₁₁N₃O₄S₂ Multi-step (aromatic substitution) ~68% Electron-withdrawing nitro group enhances reactivity
Ethyl 3-allyl-4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate 3-allyl, ethyl ester C₉H₁₂N₂O₂S₂ Condensation of thioureas and β-keto esters Moderate Allyl group introduces conjugation
Ethyl 4-amino-3-(2,5-dimethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate 3-(2,5-dimethoxyphenyl), ethyl ester C₁₄H₁₆N₂O₄S₂ One-pot (aromatic substitution) N/A Methoxy groups improve solubility

Key Observations:

Synthetic Efficiency: The one-pot method (used for ethyl 4-amino-3-methyl derivatives) achieves higher yields (75%) compared to multi-step syntheses (e.g., nitrophenyl variant at ~68%) .

Substituent Effects :

  • Aromatic Groups : Electron-donating groups (e.g., 2-ethylphenyl, dimethoxyphenyl) may enhance stability, while electron-withdrawing groups (e.g., 4-nitrophenyl) increase electrophilicity .
  • Ester Choice : Methyl esters (lower molecular weight) likely improve metabolic stability but may reduce solubility compared to ethyl esters .

Structural Diversity : Allyl and heteroaromatic substituents (e.g., isoxazolyliden in ) expand applications in drug design and materials science .

Research Findings and Implications

  • Synthetic Advancements : The one-pot protocol (evidenced in ethyl analogs) eliminates halogenated intermediates, streamlining production of dihydrothiazoles .
  • Biological Potential: Sulfanylidene and amino groups suggest metal coordination and hydrogen-bonding capabilities, relevant to enzyme inhibition or antimicrobial activity .
  • Safety Considerations : Nitrophenyl-substituted derivatives require stringent handling due to explosive and corrosive hazards .

Biological Activity

Methyl 4-amino-3-(2-ethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is a thiazole-based compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and microbiology. This article delves into its synthesis, biological properties, and potential applications, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves multicomponent reactions (MCRs). A common synthetic route includes the reaction of 2-ethylphenyl isothiocyanate with methyl 4-amino-3-thiazolecarboxylate in the presence of a base like triethylamine. This reaction is usually performed in an organic solvent such as dichloromethane at room temperature .

Anticancer Properties

This compound has demonstrated significant anticancer activity through various mechanisms:

  • Antiproliferative Activity : The compound effectively reduces cancer cell proliferation in vitro. Studies have shown that it inhibits pathways critical for cancer cell survival and growth .
  • Apoptosis Induction : It triggers programmed cell death in cancer cells, which is essential for effective cancer treatment .
  • In Vivo Studies : In animal models, such as xenograft mice, the compound has been shown to inhibit tumor growth significantly and induce apoptosis in tumor cells .

Antimicrobial Activity

The compound exhibits broad-spectrum antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : It has been evaluated against various bacterial and fungal strains. The MIC values indicate its effectiveness in inhibiting microbial growth .
  • Disk Diffusion Assay : This method assesses the zone of inhibition around disks impregnated with the compound, demonstrating its potential as an antimicrobial agent .

Summary of Biological Activities

Activity Type Description
AnticancerInhibits cancer cell proliferation and induces apoptosis
AntimicrobialEffective against both Gram-positive and Gram-negative bacteria and fungi
CytotoxicityDemonstrated cytotoxic effects in various cancer cell lines
Safety ProfileToxicity studies indicate acceptable safety margins for potential therapeutic use

Case Studies

  • Anticancer Efficacy : A study assessed the effects of methyl 4-amino-3-(2-ethylphenyl)-2-sulfanylidene on several cancer cell lines (e.g., breast and lung cancer). The results indicated a significant reduction in cell viability at specific concentrations, supporting its potential as an anticancer agent .
  • Microbial Inhibition : Another investigation focused on the antimicrobial properties of the compound against pathogens like E. coli and S. aureus. The results from disk diffusion assays showed considerable zones of inhibition, confirming its broad-spectrum activity .

Potential Applications

This compound shows promise in various fields:

  • Medicinal Chemistry : As a lead compound for developing new anticancer or antimicrobial drugs.
  • Pharmaceutical Research : Investigated for its potential to serve as an enzyme inhibitor or ligand in biochemical assays .

Q & A

Q. How to reconcile discrepancies in reported melting points for similar thiazoles?

  • Methodology :
  • Purification : Recrystallize from ethanol/water (70:30) and compare with literature (e.g., 182–183°C for 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid ).
  • Polymorphism Screening : Perform DSC to detect polymorphic transitions. Purity >98% by HPLC is critical for accurate reporting .

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